molecular formula C20H27N3O4S B4567704 1-(1-adamantyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(1-adamantyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B4567704
M. Wt: 405.5 g/mol
InChI Key: KJMOXXOSQURFSR-UHFFFAOYSA-N
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Description

1-(1-adamantyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.17222752 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Adsorption Behavior

The reactivity properties and adsorption behavior of triazole derivatives, closely related to the chemical structure of interest, have been investigated using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These studies provide insights into the local reactive properties, stability at various temperatures, and interactions with water molecules, indicating potential pharmaceutical applications due to significant stability indicators relevant for practical applications (Al-Ghulikah et al., 2021).

Improvement in Pharmacokinetic Properties

Research on the incorporation of the piperazino functionality into 1,3-disubstituted urea as a tertiary pharmacophore has shown substantial improvements in pharmacokinetic parameters. This includes enhanced water solubility and metabolic stability, making compounds like these promising candidates for hypertension and inflammation treatment, indicating the potential of such structures in medicinal chemistry (Huang et al., 2010).

Antimicrobial and Hypoglycemic Activities

Novel N-(1-adamantyl)carbothioamide derivatives, including structures similar to 1-(1-adamantyl)-4-[(3-nitrophenyl)sulfonyl]piperazine, have shown potent antibacterial activity against various pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans. Additionally, some compounds demonstrated significant reduction of serum glucose levels in diabetic rats, highlighting their potential in antimicrobial and hypoglycemic treatments (Al-Abdullah et al., 2015).

Anti-inflammatory and Antiproliferative Activities

The synthesis and evaluation of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives have shown promising antibacterial and antiproliferative activities. These findings indicate the potential application of such compounds in developing new treatments for cancer and bacterial infections (Qi, 2014).

Novel Chemotherapeutic Agents

Quantum chemical calculations have been conducted on a novel functionalized triazoline-3-thione compound with substituted piperazine and adamantyl substituents, revealing its potential as a chemotherapeutic agent. This compound's detailed spectroscopic characterization provides valuable insights into its molecular properties and interactions, highlighting its potential in chemotherapy applications (El-Emam et al., 2012).

Properties

IUPAC Name

1-(1-adamantyl)-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c24-23(25)18-2-1-3-19(11-18)28(26,27)22-6-4-21(5-7-22)20-12-15-8-16(13-20)10-17(9-15)14-20/h1-3,11,15-17H,4-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMOXXOSQURFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.